Tert-butyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate
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Overview
Description
Tert-butyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate: is a chemical compound with the molecular formula C10H16F3NO2 and a molecular weight of 239.24 g/mol It is characterized by the presence of a trifluoromethyl group attached to a pyrrolidine ring, which is further substituted with a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate typically involves the reaction of pyrrolidine derivatives with trifluoromethylating agents and tert-butyl esters. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) to introduce the trifluoromethyl group . The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher efficiency. The use of automated systems for reagent addition and product isolation further enhances the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the design of novel compounds with enhanced stability and reactivity .
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features allow it to interact with various biological targets, making it a candidate for drug discovery and development .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as agrochemicals, polymers, and coatings .
Mechanism of Action
The mechanism of action of tert-butyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Tert-butyl 3-(trifluoromethyl)pyrrolidine-1-carboxylate: This compound has a similar structure but differs in the position of the trifluoromethyl group.
3-(Trifluoromethyl)pyrrolidine-1-carboxylate: Lacks the tert-butyl ester group, resulting in different chemical properties and reactivity.
Uniqueness: Tert-butyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate is unique due to the combination of its trifluoromethyl group and tert-butyl ester group. This combination imparts distinct electronic and steric properties, making it valuable in various applications where stability, reactivity, and lipophilicity are important .
Properties
IUPAC Name |
tert-butyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO2/c1-8(2,3)16-7(15)9(10(11,12)13)4-5-14-6-9/h14H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEARQZAEMUMLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCNC1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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